3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane
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Overview
Description
3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a piperidine ring fused to an azabicyclo[2.2.2]octane framework. The presence of these rings imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of piperidine with a suitable bicyclic precursor under controlled conditions. The reaction conditions often include the use of solvents such as methanol or dichloromethane, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium halides, organic solvents
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and halogenated piperidine derivatives .
Scientific Research Applications
3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered heterocyclic amine with one nitrogen atom.
Azabicyclo[2.2.2]octane: A bicyclic amine with a similar structural framework but lacking the piperidine ring.
Uniqueness
3-[(Piperidin-4-yl)methyl]-1-azabicyclo[2.2.2]octane is unique due to its combined structural features of both piperidine and azabicyclo[2.2.2]octane. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C13H24N2 |
---|---|
Molecular Weight |
208.34 g/mol |
IUPAC Name |
3-(piperidin-4-ylmethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C13H24N2/c1-5-14-6-2-11(1)9-13-10-15-7-3-12(13)4-8-15/h11-14H,1-10H2 |
InChI Key |
YMNRSSWKBQXIIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CC2CN3CCC2CC3 |
Origin of Product |
United States |
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